ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 532974-52-0
Cat. No.: VC4218470
Molecular Formula: C32H35N3O4S2
Molecular Weight: 589.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 532974-52-0 |
|---|---|
| Molecular Formula | C32H35N3O4S2 |
| Molecular Weight | 589.77 |
| IUPAC Name | ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C32H35N3O4S2/c1-4-39-32(38)29-24-10-6-8-12-26(24)41-31(29)34-28(36)19-40-27-18-35(25-11-7-5-9-23(25)27)14-13-33-30(37)22-16-20(2)15-21(3)17-22/h5,7,9,11,15-18H,4,6,8,10,12-14,19H2,1-3H3,(H,33,37)(H,34,36) |
| Standard InChI Key | CARXZCSJAHYGRW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=CC(=C5)C)C |
Introduction
Ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the indole derivatives category. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. Its molecular structure suggests interactions with various biological targets, making it a subject for further research.
Synthesis
The synthesis of this compound involves multiple steps, typically requiring specific reagents such as coupling agents (e.g., carbodiimides) for amide bond formation and protecting groups to manage reactive sites. Detailed protocols are necessary for each step to optimize yields and purity.
Potential Applications
Given its structural complexity and potential biological activity, this compound could have applications in medicinal chemistry, particularly in drug development. Further studies are needed to explore its full capabilities and applications.
Chemical Reactions
The compound may undergo several chemical reactions, influenced by conditions such as pH, temperature, and solvent choice. Understanding these reactions requires knowledge of reaction conditions.
Mechanism of Action
The mechanism of action likely involves interactions with biological targets, but experimental data on binding affinities and biological activity are essential to elucidate this fully.
Comparison with Similar Compounds
Other compounds, like N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, have shown potential as anti-inflammatory agents through molecular docking studies . Ethyl 2-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is another related compound with a similar structure but different functional groups .
| Compound | Molecular Weight | Potential Applications |
|---|---|---|
| Ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | 442.63 g/mol | Medicinal chemistry |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Anti-inflammatory |
| Ethyl 2-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | 633.8 g/mol | Medicinal chemistry |
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